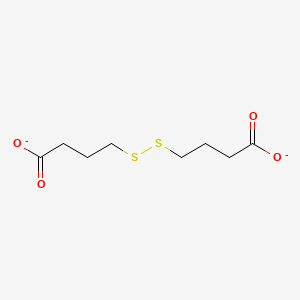
4,4'-Dithiodibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-disulfanyldibutanoate is a dicarboxylic acid dianion resulting from the deprotonation of both of the carboxy groups of 4,4'-disulfanyldibutanoic acid. It is a conjugate base of a 4,4'-disulfanyldibutanoic acid.
Scientific Research Applications
Biosynthesis of Ethylene
4,4'-Dithiodibutanoate and its derivatives play a role in the biosynthesis of ethylene from methionine. Research has identified intermediates like 4-methylthio-2-oxobutanoate in the culture fluids of various bacteria and fungi, suggesting their involvement in ethylene production, an important process in plant biology (Billington, Golding, & Primrose, 1979).
Cellular Mediator of Apoptosis
Studies have shown that methional, derived from 4-methylthio-2-oxobutanoate, is a potent inducer of apoptosis in certain cell lines. This suggests its potential role in cellular signaling and in the regulation of cell death, which is significant for understanding various biological processes and diseases (Quash et al., 1995).
Tissue Sulfhydryl Groups
Disulfides similar to 4,4'-Dithiodibutanoate have been utilized in studies to determine sulfhydryl groups in biological tissues. These studies are crucial for understanding the redox state of cells and the role of thiols in various biochemical processes (Ellman, 1959).
Methionine Salvage Pathway
The methionine salvage pathway compound 4-methylthio-2-oxobutanoate has been studied for its effects on cell growth and apoptosis. Understanding its role in the methionine salvage pathway is important for insights into amino acid metabolism and cellular growth regulation (Tang et al., 2006).
properties
Product Name |
4,4'-Dithiodibutanoate |
|---|---|
Molecular Formula |
C8H12O4S2-2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
4-(3-carboxylatopropyldisulfanyl)butanoate |
InChI |
InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)/p-2 |
InChI Key |
YYSCJLLOWOUSHH-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])CSSCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



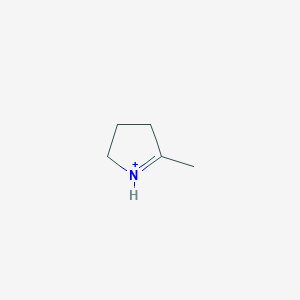
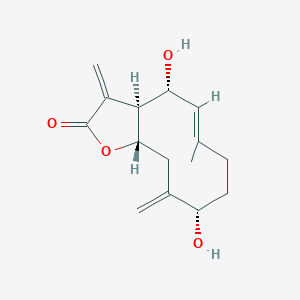
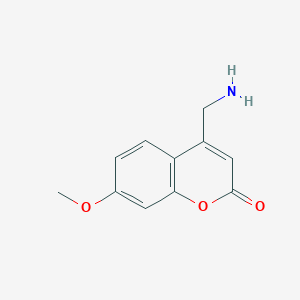
![(3aR,6aR)-5-(3-methoxyphenyl)-3-[oxo(2-pyrazinyl)methyl]-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1240545.png)
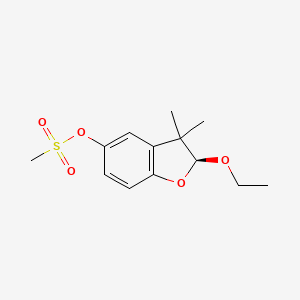
![2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide](/img/structure/B1240547.png)
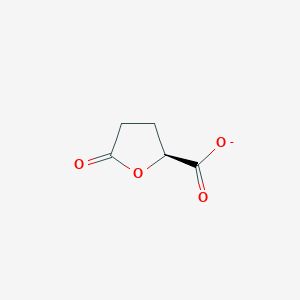
![(8S,9S,10R,11S,13S,14R,17R)-11,17-dihydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1240551.png)
![4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester](/img/structure/B1240553.png)
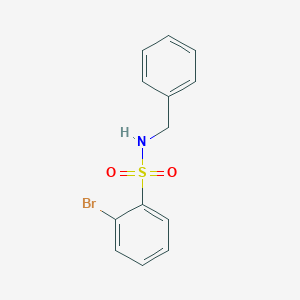
![1-[2-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole](/img/structure/B1240555.png)
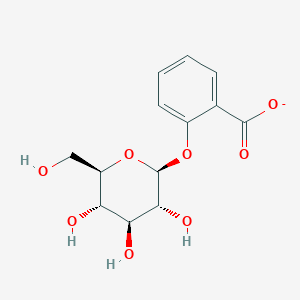
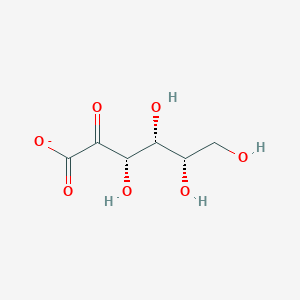
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)